o-Methyl methylphosphonodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o-Methyl methylphosphonodithioate: is an organophosphorus compound that has garnered attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of a phosphorus atom bonded to two sulfur atoms and a methyl group, making it a dithioate derivative of methylphosphonic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Methyl methylphosphonodithioate typically involves the reaction of methylphosphonic dichloride with methanethiol in the presence of a base. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common to achieve the required product specifications.
Chemical Reactions Analysis
Types of Reactions: o-Methyl methylphosphonodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithioate group to thiols.
Substitution: Nucleophilic substitution reactions can replace the methyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted phosphonodithioates.
Scientific Research Applications
Chemistry: o-Methyl methylphosphonodithioate is used as a reagent in organic synthesis, particularly in the formation of phosphonodithioate esters, which are valuable intermediates in the synthesis of various organophosphorus compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in phosphorus metabolism.
Medicine: Research is ongoing to explore the potential of this compound in developing novel pharmaceuticals, especially as inhibitors of specific enzymes that play a role in disease pathways.
Industry: The compound is used in the production of pesticides and herbicides, leveraging its ability to inhibit key enzymes in pests and weeds.
Mechanism of Action
The mechanism of action of o-Methyl methylphosphonodithioate involves its interaction with enzyme active sites, where it can form covalent bonds with serine residues, leading to enzyme inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects.
Comparison with Similar Compounds
- Diethyl methylphosphonothioate
- O-Ethyl methylphosphonothioic acid
- O,S-Diethyl methylphosphonothioate
Comparison: o-Methyl methylphosphonodithioate is unique due to its specific dithioate structure, which imparts distinct reactivity and biological activity compared to its analogs. For instance, while diethyl methylphosphonothioate and O-ethyl methylphosphonothioic acid share similar phosphorus-sulfur bonds, the presence of two sulfur atoms in this compound allows for different oxidation states and reactivity patterns, making it a versatile compound in both chemical synthesis and biological applications.
Properties
CAS No. |
993-44-2 |
---|---|
Molecular Formula |
C2H6OPS2- |
Molecular Weight |
141.18 g/mol |
IUPAC Name |
methoxy-methyl-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C2H7OPS2/c1-3-4(2,5)6/h1-2H3,(H,5,6)/p-1 |
InChI Key |
RGJVFLINCDNJLQ-UHFFFAOYSA-M |
Canonical SMILES |
COP(=S)(C)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.